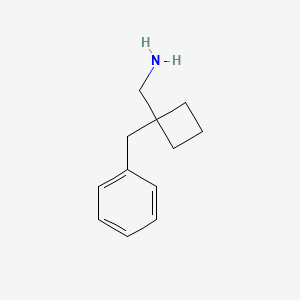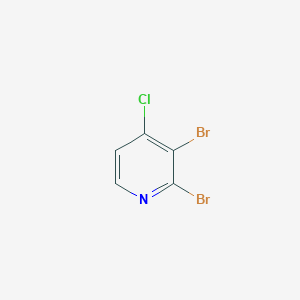
2,3-Dibromo-4-chloropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromo-4-chloropyridine is a halogenated pyridine derivative. Pyridines are a class of heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom. The presence of bromine and chlorine atoms in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4-chloropyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 4-chloropyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the 2 and 3 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.
化学反応の分析
Types of Reactions
2,3-Dibromo-4-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form 2,3-dibromo-4-aminopyridine or other derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Dichloromethane, chloroform, tetrahydrofuran (THF).
Major Products Formed
- Substituted pyridines with various functional groups.
- Coupled products with aryl or alkyl groups.
- Reduced derivatives such as 2,3-dibromo-4-aminopyridine.
科学的研究の応用
2,3-Dibromo-4-chloropyridine is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the development of biologically active molecules and potential drug candidates.
Medicine: As a building block in the synthesis of pharmaceuticals with potential therapeutic properties.
Industry: In the production of agrochemicals, dyes, and other fine chemicals.
作用機序
The mechanism of action of 2,3-Dibromo-4-chloropyridine depends on its specific application and the target molecule
Electrophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles, leading to the formation of new chemical bonds.
Cross-Coupling Reactions: The compound can form carbon-carbon bonds with other organic molecules through palladium-catalyzed reactions.
類似化合物との比較
2,3-Dibromo-4-chloropyridine can be compared with other halogenated pyridines such as:
3,5-Dibromo-4-chloropyridine: Similar structure but with bromine atoms at different positions.
2,4-Dibromo-3-chloropyridine: Another isomer with different halogen positions.
2,3-Dichloro-4-bromopyridine: Contains chlorine atoms instead of bromine at the 2 and 3 positions.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct reactivity and properties, making it suitable for specific synthetic applications.
特性
分子式 |
C5H2Br2ClN |
|---|---|
分子量 |
271.34 g/mol |
IUPAC名 |
2,3-dibromo-4-chloropyridine |
InChI |
InChI=1S/C5H2Br2ClN/c6-4-3(8)1-2-9-5(4)7/h1-2H |
InChIキー |
GQHLHJLMDWGXSV-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1Cl)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Trp3,Arg5]-Ghrelin (1-5) (human, rat)](/img/structure/B12108502.png)
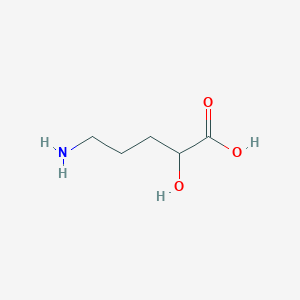
![Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate](/img/structure/B12108510.png)
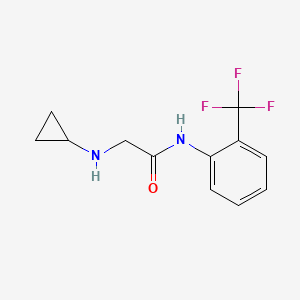
![2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B12108520.png)
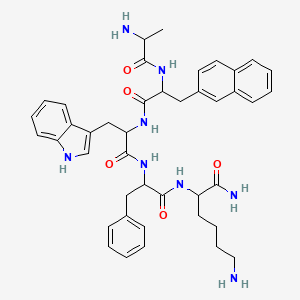



amine](/img/structure/B12108554.png)
![{(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-1.3-oxazolidin-5-yl}methyl acetate](/img/structure/B12108557.png)
